molecular formula C6H9NO2 B3255055 2-(Hydroxyimino)cyclohexan-1-one CAS No. 24858-28-4

2-(Hydroxyimino)cyclohexan-1-one

Cat. No.: B3255055
CAS No.: 24858-28-4
M. Wt: 127.14 g/mol
InChI Key: IEGRLEZDTRNPRH-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)cyclohexan-1-one is an organic compound with the molecular formula C6H9NO2 It is a derivative of cyclohexanone, where the oxime group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)cyclohexan-1-one typically involves the nitrosation of cyclohexanone. This process can be carried out by reacting cyclohexanone with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts and optimized reaction parameters can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxyimino)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)cyclohexan-1-one involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyimino)-3-oxobutanal: Another oxime derivative with similar chemical properties.

    Cyclohexanone oxime: A closely related compound with an oxime group attached to the cyclohexane ring.

Uniqueness

2-(Hydroxyimino)cyclohexan-1-one is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-hydroxyiminocyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-4-2-1-3-5(6)7-9/h9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGRLEZDTRNPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703051
Record name 2-(Hydroxyimino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24858-28-4
Record name 2-(Hydroxyimino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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